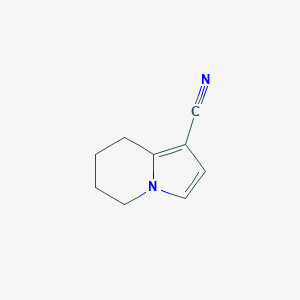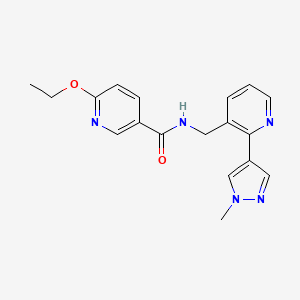
6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide” is a complex organic molecule that contains several functional groups, including an ethoxy group, a pyrazole ring, a pyridine ring, and a nicotinamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a pyridine ring, and a nicotinamide group, all connected through a series of carbon-carbon and carbon-nitrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of its various functional groups. The pyrazole and pyridine rings, for example, could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the presence of the polar nicotinamide group and the nonpolar ethoxy group .Applications De Recherche Scientifique
Nicotinamide Derivatives and Health Implications
6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is a chemical compound related to nicotinamide, a form of vitamin B3 or niacin. While specific research directly linking this compound to scientific applications is limited, understanding its relation to nicotinamide offers insights into potential health implications and research areas. Nicotinamide and its derivatives are vital for various bodily functions, influencing energy metabolism, DNA repair, and cell signaling.
Cellular Metabolism and Aging
Nicotinamide adenine dinucleotide (NAD+) and its precursors, such as nicotinamide, play crucial roles in cellular metabolism, redox reactions, and the maintenance of cellular health. A study highlighted the significance of the NAD+ metabolome in aging, showing alterations in plasma levels of NAD+, NADP+, and related metabolites across age groups, suggesting potential implications for aging-related research and therapies (Clement et al., 2019).
Nicotinamide and Diabetes Management
The NICOREN study investigated nicotinamide as an alternative treatment for hyperphosphatemia in chronic kidney disease patients undergoing hemodialysis. It found that nicotinamide effectively lowered serum phosphorus levels, comparable to sevelamer, but with a higher incidence of side effects, indicating its potential use in managing complications of chronic conditions (Lenglet et al., 2017).
Nicotinamide and Neurodegenerative Diseases
Research on nicotinamide N-methyltransferase levels in the lumbar cerebrospinal fluid of Parkinson's disease patients found significant differences compared to controls. This suggests nicotinamide's involvement in neurodegenerative processes, offering a potential avenue for understanding and treating such conditions (Aoyama et al., 2001).
Nicotinamide in Cancer Research
A study investigating nicotinamide metabolism alterations in bladder cancer found significant changes, such as decreased plasma MetNA and increased Met2PY concentration. This suggests nicotinamide's potential role in cancer development and its metabolites as biomarkers for pathological processes (Mierzejewska et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-ethoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-25-16-7-6-14(10-20-16)18(24)21-9-13-5-4-8-19-17(13)15-11-22-23(2)12-15/h4-8,10-12H,3,9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLIIMKZPSVNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2610782.png)
![Ethyl 4-(4-methylphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2610784.png)


![1-(4-ethoxyphenyl)-3-(4-vinylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2610790.png)
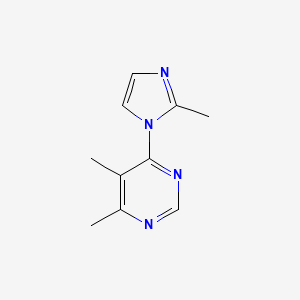
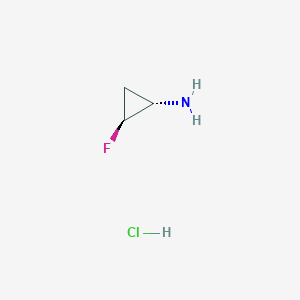

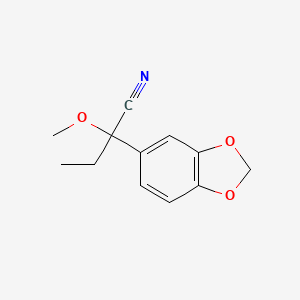

![N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2610799.png)
![9-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2610801.png)
![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2610802.png)
